MRX-2843

Acute Myeloid Leukemia FLT3-ITD Tyrosine Kinase Inhibitor

Single-target FLT3 inhibitors fail against secondary resistance mutations (e.g., D835Y, F691L) and leave MERTK-driven leukemogenesis unaddressed in 80-90% of AML. MRX-2843 solves this gap as a clinical-stage, ATP-competitive dual inhibitor. • Dual IC50: FLT3 0.64 nM, MERTK 1.3 nM; retains potency against quizartinib-resistant FLT3-ITD mutants (D835Y, F691L). • In vivo efficacy: 78% oral bioavailability; prolongs survival 2-3× vs. vehicle in AML xenograft models. • Phase 1/1b clinical-stage for relapsed/refractory AML and EGFR-mutant NSCLC. Supplied with full analytical documentation (HPLC, NMR). Global shipping with冷链 management for powder stability at -20°C.

Molecular Formula C29H40N6O
Molecular Weight 488.7 g/mol
CAS No. 1429882-07-4
Cat. No. B609337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRX-2843
CAS1429882-07-4
SynonymsMRX-2843;  MRX 2843;  MRX2843;  UNC2371;  UNC-2371;  UNC 2371;  UNC2371A;  UNC-2371A;  UNC 2371A; 
Molecular FormulaC29H40N6O
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O
InChIInChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32)
InChIKeyLBEJYFVJIPQSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRX-2843 (CAS 1429882-07-4) Procurement Overview: A Dual MERTK/FLT3 Inhibitor with Clinical-Stage Differentiation


MRX-2843 (also known as UNC2371) is an orally active, ATP-competitive type 1 small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets both MERTK (IC50 = 1.3 nM) and FLT3 (IC50 = 0.64 nM) [1]. It is a clinical-stage compound currently in Phase 1 trials for relapsed/refractory AML and advanced solid tumors, as well as Phase 1b combination trials in EGFR-mutant NSCLC [2]. Its unique dual inhibition profile is designed to overcome resistance mechanisms that limit the efficacy of single-target FLT3 inhibitors.

Why MRX-2843 Cannot Be Substituted with Single-Target FLT3 Inhibitors or Pan-TAM Inhibitors


Substituting MRX-2843 with single-target FLT3 inhibitors like gilteritinib or quizartinib, or with pan-TAM inhibitors, fails to address key limitations. Single-target FLT3 inhibitors are susceptible to resistance via secondary FLT3 mutations (e.g., D835Y, F691L) and do not inhibit the MERTK pathway, which is overexpressed in 80-90% of AML and contributes to leukemogenesis [1]. Conversely, pan-TAM inhibitors often have broader off-target effects, while MRX-2843 maintains a defined selectivity window. MRX-2843's dual MERTK/FLT3 inhibition is specifically designed to target both pathways simultaneously, providing a unique therapeutic profile that overcomes resistance and expands the potential patient population [2].

MRX-2843 Quantitative Differentiation Guide: Head-to-Head Data vs. Gilteritinib and Quizartinib


In Vitro Potency: MRX-2843 Demonstrates Equivalent Antileukemic Activity to FDA-Approved Gilteritinib in FLT3-ITD AML

MRX-2843 has been directly compared to gilteritinib, an FDA-approved FLT3 inhibitor, and shown to be equally potent in reducing cell viability in FLT3-ITD AML cell lines and primary patient samples ex vivo [1]. This head-to-head data establishes MRX-2843 as a potent FLT3 inhibitor in a clinically relevant model, while possessing the additional mechanism of MERTK inhibition.

Acute Myeloid Leukemia FLT3-ITD Tyrosine Kinase Inhibitor

Overcoming Resistance: MRX-2843 Retains Potent Activity Against Quizartinib-Resistant FLT3 Mutants (D835Y, F691L)

MRX-2843 retains potent inhibitory activity against clinically relevant quizartinib-resistant FLT3-ITD mutants (D835Y and F691L) [1]. In BA/F3 cell line models, MRX-2843 inhibited FLT3-ITD with an IC50 of 3.0 nM. Its potency against the D835Y and F691L mutants remained high at 7.2 nM and 20.4 nM, respectively. In contrast, these same mutations confer resistance to quizartinib [2]. In a more physiologically relevant MOLM-14 human AML cell line model, MRX-2843 showed similarly sustained activity with IC50s of 21.7 nM (D835Y) and 34.8 nM (F691L) compared to 19.1 nM for parental cells.

Acute Myeloid Leukemia Drug Resistance FLT3 Mutation

In Vivo Survival Benefit: MRX-2843 Significantly Prolongs Survival in Quizartinib-Resistant AML Xenograft Models

In an in vivo orthotopic xenograft model of quizartinib-resistant AML (MOLM-14:D835Y), treatment with MRX-2843 resulted in a greater than 2-fold increase in median survival (94 days) compared to vehicle-treated mice (35.5 days) [1]. In the same model, the benefit of quizartinib was minimal (45 days vs. 36 days), demonstrating a clear in vivo advantage for MRX-2843 in a resistance setting. In MOLM-14:F691L xenografts, MRX-2843 also nearly doubled median survival (87 vs. 44.5 days).

Acute Myeloid Leukemia Xenograft Model In Vivo Efficacy

Synergistic In Vitro Activity: MRX-2843 and Venetoclax Combination Enhances Cell Death in FLT3-ITD AML

The combination of MRX-2843 with the BCL-2 inhibitor venetoclax (VEN) synergistically enhances cell death in FLT3-mutated AML cell lines and primary patient samples [1]. This effect was also observed in FLT3-ITD AML cells with acquired resistance to cytarabine (AraC) or VEN+AraC. Mechanistically, MRX-2843 decreases Mcl-1 and c-Myc protein levels, which sensitizes cells to VEN-induced apoptosis. This combination strategy is distinct and could provide a more durable response compared to monotherapy with either agent.

Acute Myeloid Leukemia Combination Therapy Venetoclax

Kinase Selectivity Profile: MRX-2843 Shows Defined Selectivity Over Closely Related TAM Family Kinases

MRX-2843 demonstrates a clear selectivity window within the TAM family of receptor tyrosine kinases. It potently inhibits MERTK (IC50 = 1.3 nM) and FLT3 (IC50 = 0.64 nM) [1]. In contrast, its activity against the closely related TAM family members AXL and TYRO-3 is significantly lower, with IC50 values of 15 nM and 17 nM, respectively, representing a roughly 15-fold selectivity window [2]. This profile is more defined than that of a pan-TAM inhibitor and more specific than a single-target FLT3 inhibitor.

Kinase Selectivity TAM Family Off-Target Effects

Pharmacokinetic Profile: High Oral Bioavailability Supports Convenient Dosing in Preclinical Models

MRX-2843 exhibits favorable oral pharmacokinetic properties in mice, with a reported oral bioavailability of 78% at a dose of 3 mg/kg, achieving a Cmax of 1.3 μM and a half-life (t1/2) of 4.4 hours . This profile supports once-daily oral dosing in in vivo efficacy studies, as demonstrated in multiple xenograft models where oral administration of MRX-2843 significantly prolonged survival [1].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Optimal Use Cases for MRX-2843: Aligning Compound Attributes with Research Objectives


Investigating Resistance to FLT3 Inhibitors in AML

MRX-2843 is ideally suited for in vitro and in vivo studies focused on understanding and overcoming resistance to FLT3-targeted therapies. Its demonstrated activity against quizartinib-resistant FLT3 mutants (D835Y, F691L) and its in vivo efficacy in resistant xenograft models make it a critical tool for elucidating resistance mechanisms and testing rational combination strategies [1].

Evaluating Dual MERTK/FLT3 Inhibition as a Therapeutic Strategy

For researchers aiming to test the hypothesis that simultaneous inhibition of FLT3 and MERTK provides superior anti-leukemic activity compared to single-target inhibition, MRX-2843 is the ideal probe compound. Its well-characterized dual inhibitory profile (IC50s of 0.64 nM for FLT3 and 1.3 nM for MERTK) allows for direct interrogation of this pathway combination in models of AML and other MERTK/FLT3-driven malignancies [2].

Developing Combination Regimens with Venetoclax or Chemotherapy

Based on the demonstrated synergistic cell death with venetoclax in FLT3-ITD AML models [3], MRX-2843 is a strong candidate for preclinical combination studies. Its ability to downregulate Mcl-1 provides a clear mechanistic rationale for pairing with BCL-2 inhibitors. This scenario is particularly relevant for researchers exploring treatment options for relapsed/refractory AML and overcoming resistance to standard-of-care agents like cytarabine.

Exploring MERTK Inhibition in Non-AML Cancers

Given MERTK's role in various solid tumors and its overexpression in cancers like non-small cell lung cancer (NSCLC) and Ewing sarcoma, MRX-2843 serves as a valuable pharmacological tool to study MERTK-dependent signaling in these contexts [4]. Its use in combination with osimertinib in ongoing Phase 1b clinical trials for EGFR-mutant NSCLC further validates its relevance in this area [5].

Technical Documentation Hub

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